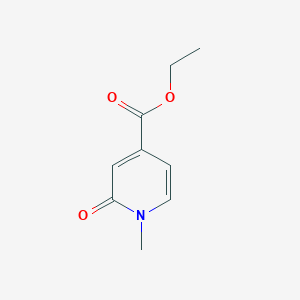

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Description

The exact mass of the compound Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21089. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-methyl-2-oxopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-5-10(2)8(11)6-7/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INXGWUMBWHECGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=O)N(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281279 | |

| Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98996-29-3 | |

| Record name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate: A Guide to Strategic Execution and Mechanistic Insight

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-pyridone motif is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and biological activity.[1][2] This guide provides a comprehensive technical overview of the synthesis of a key derivative, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. We will dissect two primary synthetic philosophies: the classical, highly selective oxidation of a pre-methylated pyridinium salt and the more convergent, yet mechanistically nuanced, direct N-alkylation of a pre-formed pyridone ring. This document moves beyond simple procedural lists to explain the critical decision-making, mechanistic underpinnings, and field-proven insights necessary for successful and scalable synthesis.

Strategic Overview: Two Paths to a Privileged Scaffold

The synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate presents a fundamental choice in synthetic strategy, illustrated below. The optimal choice depends on factors such as scale, precursor availability, and the desired level of isomeric purity.

-

Strategy A: Pyridinium Salt Oxidation. This linear approach involves N-methylation of a suitable pyridine precursor, followed by a regioselective oxidation to form the 2-pyridone ring. It is renowned for its predictability and avoidance of isomeric mixtures.[3]

-

Strategy B: Direct N-Alkylation. This convergent route involves the synthesis of the core 2-pyridone-4-carboxylate scaffold, followed by N-methylation. This approach is shorter but requires careful control to overcome the inherent challenge of N- versus O-alkylation.[4][5]

Caption: Figure 1. Primary Retrosynthetic Strategies

Strategy A: The Pyridinium Salt Oxidation Route

This method is a classic and robust approach for preparing N-alkyl-2-pyridones.[6] Its primary advantage is that the nitrogen is alkylated prior to the formation of the pyridone, thus precluding the possibility of O-alkylation and guaranteeing perfect regioselectivity. The alkaline potassium ferricyanide oxidation of N-methylpyridinium salts is a well-established and reliable transformation.[3]

Mechanistic Rationale

The oxidation proceeds via nucleophilic attack of a hydroxide ion at the C2 position of the electron-deficient N-methylpyridinium ring. The resulting diene intermediate is then oxidized by potassium ferricyanide, which acts as a one-electron oxidant, to yield the stable 2-pyridone product. Precise temperature control during the addition of reagents is critical to suppress side reactions and maximize yield.[6]

Detailed Experimental Protocol

Step 1: Synthesis of N-methyl-4-carbomethoxypyridinium iodide This procedure is adapted from established methods for pyridinium salt formation.[3]

-

To a round-bottom flask, add methyl isonicotinate (1.0 eq).

-

Add methyl iodide (1.1 eq) dropwise at room temperature. The reaction is typically exothermic.

-

Stir the resulting mixture at room temperature for 12-24 hours. The solid pyridinium salt will precipitate.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. The product is typically used without further purification.

Step 2: Alkaline Potassium Ferricyanide Oxidation This protocol is based on the highly successful oxidation of N-methylpyridinium iodide.[3][6]

-

Dissolve the N-methyl-4-carbomethoxypyridinium iodide (1.0 eq) in water in a flask equipped with a mechanical stirrer and cool to 0 °C in an ice-salt bath.

-

Prepare two separate aqueous solutions: one of potassium ferricyanide (K₃[Fe(CN)₆], ~2.0 eq) and one of sodium hydroxide (NaOH, ~4.0 eq).

-

Add the two solutions dropwise and simultaneously to the well-stirred pyridinium salt solution via separate addition funnels.

-

Critically, maintain the internal reaction temperature below 10 °C throughout the addition.[6]

-

After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours.

-

During this process, the ester group is saponified, yielding 1-methyl-4-carboxy-2-pyridone.

-

Acidify the reaction mixture with concentrated HCl to a pH of ~3-4 to precipitate the carboxylic acid product.

-

Collect the solid product by filtration, wash with cold water, and dry.

Step 3: Fischer Esterification

-

Suspend the crude 1-methyl-4-carboxy-2-pyridone in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (~5 mol%).

-

Heat the mixture to reflux for 8-16 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane or ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization to yield Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.

Data Presentation

| Parameter | Value | Reference |

| Precursor | N-methyl-4-carbomethoxypyridinium iodide | [3] |

| Oxidation Yield | 62% (for 4-carboxy-1-methyl-2-pyridone) | [3] |

| Final Product M.P. | 89 °C | [3] |

| Solubility | Soluble in water, dioxane, ethanol | [3] |

Strategy B: The Direct N-Alkylation Route

This strategy is more convergent but introduces a significant challenge: controlling the regioselectivity of alkylation. The 2-pyridone core exists in a tautomeric equilibrium with its 2-hydroxypyridine form.[4][5] This dual nucleophilicity can lead to a mixture of N-alkylated (desired) and O-alkylated (undesired) products.

Caption: Figure 2. The N- vs. O-Alkylation Challenge

Protocol: Classical N-Alkylation

Standard conditions often yield mixtures, with the ratio depending heavily on the reaction parameters.

-

Suspend Ethyl 2-oxo-1,2-dihydropyridine-4-carboxylate (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in a polar aprotic solvent like DMF or acetonitrile.

-

Add a methylating agent such as dimethyl sulfate or methyl iodide (1.1 eq).

-

Heat the reaction to 60-80 °C and monitor by TLC.

-

Upon completion, quench the reaction with water and extract the products with ethyl acetate.

-

The resulting crude material will likely be a mixture requiring careful chromatographic separation.

Protocol: Modern Regioselective N-Alkylation

Recent advances have provided methods for highly selective N-alkylation. A notable example uses tris(dimethylamino)phosphine, P(NMe₂)₃.[4][7]

-

In an inert atmosphere glovebox or using Schlenk technique, dissolve the 2-pyridone starting material (1.0 eq) in anhydrous toluene.

-

Add the α-keto ester alkylating agent (e.g., methyl benzoylformate, 1.1 eq).

-

Add P(NMe₂)₃ (1.1 eq) dropwise at room temperature.

-

Stir the reaction at room temperature for 1.5-2 hours.[7]

-

The reaction is typically high-yielding and highly selective for the N-alkylated product.

-

Workup involves direct loading onto a silica gel column for purification.

This modern approach leverages a unique deoxygenation process, proceeding through a Kukhtin-Ramirez intermediate, which favors the thermodynamically more stable N-alkylation pathway.[7]

Data Comparison

| Method | Base/Reagent | Selectivity (N:O) | Yield | Key Insight | Reference |

| Classical | K₂CO₃ / MeI | Often mixed | Variable | Highly dependent on solvent and counter-ion. | General Knowledge |

| Modern | P(NMe₂)₃ | High to excellent | Good to excellent | Mild conditions, high selectivity via unique mechanism. | [4][7] |

Conclusion and Senior Scientist Recommendations

Both synthetic strategies presented are valid and have been successfully employed.

-

For large-scale, unambiguous synthesis, Strategy A (Oxidation) is highly recommended. While it involves more steps, its key advantage is the complete avoidance of N/O isomeric byproducts, which greatly simplifies purification and ensures product integrity.[3][6]

-

For rapid analogue synthesis or medicinal chemistry efforts where speed is paramount, Strategy B (Direct Alkylation) is attractive. The use of modern, regioselective methods, such as the P(NMe₂)₃ protocol, has largely overcome the classical challenge of selectivity, making this a powerful and efficient option.[4][7]

Ultimately, the choice of synthetic route is a strategic decision. A thorough understanding of the underlying mechanisms and potential pitfalls, as detailed in this guide, empowers the research scientist to make the most informed choice for their specific objectives.

References

- Title: Synthesis of 2-pyridones Source: University of Bristol URL

- Title: P(NMe2)

-

Title: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Recent Advances in the Synthesis of 2-Pyrones Source: Molecules (MDPI) URL: [Link]

-

Title: Synthesis of 2-pyridones Source: Organic Chemistry Portal URL: [Link]

-

Title: Ethyl N-Methyl-2-pyridone-4-carboxylate and Derivatives Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: 2-Pyrone synthesis Source: Organic Chemistry Portal URL: [Link]

-

Title: A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes Source: MDPI URL: [Link]

-

Title: Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction Source: International Research Journal of Multidisciplinary Scope (IRJMS) URL: [Link]

- Title: Method for N-alkylation of 2-pyridone Source: Google Patents URL

-

Title: 1-methyl-2-pyridone Source: Organic Syntheses URL: [Link]

Sources

- 1. Synthesis of 2-pyridones [bristol.ac.uk]

- 2. irjms.com [irjms.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS 98996-29-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a derivative of the N-alkyl-2-pyridone scaffold, represents a class of heterocyclic compounds of significant interest in medicinal and synthetic chemistry. The 2-pyridone core is a prevalent motif in numerous natural products and pharmacologically active molecules. This guide provides a comprehensive overview of the known properties, synthesis, reactivity, and potential applications of this specific carboxylate derivative, serving as a valuable resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

This section details the fundamental chemical and physical characteristics of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. While some experimental data for this specific molecule is not widely published, the following table includes available information and predicted values to guide laboratory use.

| Property | Value | Source/Notes |

| CAS Number | 98996-29-3 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | |

| IUPAC Name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Appearance | Solid | Vendor Information |

| Melting Point | Data not available | |

| Boiling Point | Predicted: ~330 °C | Based on related structures |

| Flash Point | 146.8°C | [2] |

| Solubility | Soluble in water, ethanol, and other organic solvents. | [3] |

| Purity | Commercially available at ≥98% | |

| Storage | 4°C |

Molecular Structure:

Caption: Chemical structure of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.

Synthesis and Spectroscopic Characterization

The synthesis of N-alkyl-2-pyridones is a well-established area of organic chemistry. The primary challenge often lies in achieving selective N-alkylation over the competing O-alkylation of the precursor 2-hydroxypyridine.

Synthetic Approach: N-Alkylation of 2-Hydroxypyridine Precursor

A common and effective method for the synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves the N-alkylation of the corresponding 2-hydroxypyridine derivative. This reaction can be carried out using a methylating agent in the presence of a suitable base.

Caption: General synthetic workflow for N-alkylation.

Experimental Protocol (Exemplary):

-

To a solution of ethyl 4-hydroxy-2-pyridinecarboxylate (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base, for instance, potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 30 minutes to facilitate the formation of the pyridone salt.

-

Add the methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the reaction mixture.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.

Self-Validating System: The progress of the reaction should be meticulously monitored by TLC to ensure the consumption of the starting material and the formation of the product. The final product's identity and purity should be confirmed by spectroscopic methods as detailed below.

Spectroscopic Data (Representative)

-

¹H NMR: Expected signals would include a singlet for the N-methyl protons, a quartet and a triplet for the ethyl ester protons, and distinct signals for the protons on the dihydropyridine ring.

-

¹³C NMR: Key resonances would be observed for the carbonyl carbon of the pyridone, the carbonyl carbon of the ester, the N-methyl carbon, and the carbons of the ethyl group and the dihydropyridine ring.

-

IR Spectroscopy: Characteristic absorption bands would be expected for the C=O stretching of the pyridone and the ester functionalities.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (181.19 g/mol ).

Reactivity Profile

The reactivity of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is primarily dictated by the functional groups present: the dihydropyridine ring, the ester, and the N-methyl group.

Reactions at the Dihydropyridine Ring

-

Substitution Reactions: The dihydropyridine ring can undergo nucleophilic substitution reactions under specific conditions.

-

Oxidation and Reduction: The ring system can be susceptible to oxidation to the corresponding pyridine N-oxide or reduction to a tetrahydropyridine derivative, depending on the reagents used.

Reactions of the Ester Group

-

Hydrolysis: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid derivative (CAS 33972-97-3) is itself a valuable synthetic intermediate.[4]

-

Transesterification: The ethyl ester can be converted to other esters by reaction with an alcohol in the presence of an acid or base catalyst.

-

Reduction: The ester can be selectively reduced to a primary alcohol using reducing agents like lithium aluminum hydride.

Caption: Key reactivity pathways of the title compound.

Applications in Drug Discovery and Development

The 4-oxo-1,4-dihydropyridine core is a recognized pharmacophore found in a number of approved drugs, highlighting the therapeutic potential of this class of compounds.[3] While specific biological activity data for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is limited in publicly accessible literature, its structural similarity to known bioactive molecules suggests several promising avenues for investigation.

Potential as a Scaffold in Medicinal Chemistry

Derivatives of the dihydropyridine scaffold have been reported to exhibit a range of biological activities, including:

-

Antimicrobial Activity: Certain dihydropyridine derivatives have shown efficacy against various bacterial and fungal strains.[3]

-

Antitumor Properties: The core structure has been investigated for its potential to inhibit cancer cell growth.

-

Calcium Channel Modulation: The dihydropyridine moiety is famously associated with calcium channel blockers used in the treatment of hypertension.

Given these precedents, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate serves as a valuable starting material or intermediate for the synthesis of novel compounds with potential therapeutic applications. Its functional groups allow for a variety of chemical modifications to explore structure-activity relationships.

Safety and Handling

Based on available safety data for this compound and its analogs, the following precautions should be observed in a laboratory setting:

-

Hazard Statements: Causes skin irritation (H315) and serious eye irritation (H319). May cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

Wear protective gloves, eye protection, and a lab coat.

-

Use in a well-ventilated area or under a fume hood.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

Conclusion

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While comprehensive experimental data for this specific molecule is not extensively documented in peer-reviewed literature, its synthesis and reactivity can be reliably predicted based on the well-established chemistry of N-alkyl-2-pyridones. The known biological activities of the broader dihydropyridine class of compounds make this molecule and its derivatives attractive targets for further investigation in the pursuit of new therapeutic agents. This guide serves as a foundational resource to aid researchers in their exploration of this promising chemical entity.

References

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 98996-29-3 Name: -. Available from: [Link]

-

Filali Baba, Y., Kandri Rodi, Y., Hayani, S., Jasinski, J. P., Kaur, M., & Essassi, E. M. (2017). Ethyl 1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate. IUCrData, 2(8), x170917. Available from: [Link]

-

Gao, J., & Long, S. (2021). Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate. IUCrData, 6(6), x210555. Available from: [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 819923, 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. Retrieved January 18, 2026 from [Link].

-

Ukrainets, I. V., Mospanova, E. V., Davidenko, A. A., & Turov, A. V. (2006). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds, 42(2), 217-223. Available from: [Link]

Sources

- 1. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 98996-29-3 [sigmaaldrich.cn]

- 2. benchchem.com [benchchem.com]

- 3. Ethyl 4-oxo-1,4-dihydropyridine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physicochemical Characterization of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Abstract: The 2-pyridone motif is a privileged scaffold in modern medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with favorable physicochemical properties, makes it a cornerstone of drug design.[1][2][3] This guide provides an in-depth, technical framework for the definitive characterization of a key derivative, Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. We present a cohesive workflow, from a reasoned synthetic approach to multi-technique spectroscopic analysis, designed for researchers and drug development professionals. The causality behind experimental choices is emphasized to provide not just a protocol, but a robust strategy for structural elucidation and validation.

Introduction and Strategic Importance

The 1,2-dihydropyridin-2-one (2-pyridone) heterocyclic system is of significant interest in pharmaceutical development. Its structural features allow it to serve as a versatile bioisostere for amides, phenyls, and other heterocycles, often improving properties like aqueous solubility and metabolic stability.[2][3] This has led to the successful development of 2-pyridone-containing drugs across various therapeutic areas, including oncology (e.g., Palbociclib, Tazemetostat) and virology (e.g., Doravirine).[1][4]

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (CAS No: 98996-29-3) is a representative member of this class, incorporating the core pyridone lactam, an N-methyl substituent that removes the hydrogen-bond donating ability of the ring nitrogen, and a C4-ethyl carboxylate group which provides a handle for further synthetic modification.[5] Accurate and unambiguous characterization of this molecule is the foundational step for any further investigation into its chemical reactivity or biological activity. This guide outlines the critical analytical methods required to confirm its identity, purity, and structure with a high degree of scientific certainty.

Caption: Molecular Structure of the Target Compound.

Synthesis and Purification Strategy

A robust characterization begins with a pure sample. A logical and field-proven method for synthesizing substituted 2-pyridones involves the cyclization of an acylated amino ester.

Rationale: This approach builds the heterocyclic ring from acyclic precursors in a convergent manner. The reaction of an N-substituted aminocrotonate with an activated malonic acid derivative, followed by a base-catalyzed intramolecular Dieckmann condensation, is a reliable method for constructing the dihydropyridine-5-carboxylate core.[6] Subsequent N-alkylation provides the final product. For this specific molecule, direct use of an N-methylated precursor simplifies the process. Purification via recrystallization is chosen to leverage the expected crystalline nature of the product, effectively removing amorphous or more soluble impurities.

Caption: Overall Synthesis and Purification Workflow.

Experimental Protocol: Synthesis and Purification

-

Acylation: To a stirred solution of ethyl 3-(methylamino)crotonate (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add ethoxymalonyl chloride (1.05 eq) dropwise.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

-

Work-up: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude diester intermediate.

-

Cyclization: Prepare a solution of sodium ethoxide (1.1 eq) in absolute ethanol. Add the crude diester to this solution and heat to reflux for 2-3 hours.

-

Isolation: After cooling, dilute the reaction mixture with cold water and acidify to pH 4-5 with 1M HCl. The precipitated solid is the crude product.

-

Purification: Collect the solid by vacuum filtration. Recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate as a crystalline solid. Dry under vacuum.

Physicochemical and Spectroscopic Characterization

A multi-technique approach is non-negotiable for the unambiguous structural confirmation of a novel or synthesized compound. Each technique provides orthogonal, complementary data points that, when combined, build a complete and validated structural picture.

Caption: Integrated Analytical Characterization Workflow.

General Physicochemical Properties

The initial characterization involves determining fundamental physical constants.

| Property | Expected Value / Data | Rationale & Method |

| Molecular Formula | C₉H₁₁NO₃ | Derived from synthesis precursors; confirmed by HRMS. |

| Molecular Weight | 181.19 g/mol | Calculated from the molecular formula.[7] |

| CAS Number | 98996-29-3 | Registry number for substance identification.[5] |

| Appearance | White to off-white crystalline solid | Predicted based on similar 2-pyridone structures.[8] Visual inspection. |

| Melting Point | To be determined experimentally | A sharp melting point range is a key indicator of purity. Determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. |

| Solubility | Soluble in DMSO, CHCl₃, DCM; sparingly soluble in alcohols; poorly soluble in water. | Polarity is dictated by the ester and lactam groups. Determined by solubility tests in various solvents. |

Mass Spectrometry (MS)

Core Directive: To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is the gold standard for this purpose.

Expected Results:

-

Technique: Electrospray Ionization (ESI) in positive mode.

-

High-Resolution Mass (HRMS): The calculated exact mass for [C₉H₁₁NO₃+H]⁺ is 182.0761. The experimental value should be within a 5 ppm error margin.

-

Low-Resolution Mass: A prominent peak at m/z = 182 corresponding to the protonated molecule [M+H]⁺.

-

Key Fragmentation: Expect to see fragments corresponding to the loss of the ethoxy group (-45 Da) to give m/z ≈ 137, and subsequent loss of CO (-28 Da) from the ester or lactam.

Experimental Protocol: HRMS Analysis

-

Sample Prep: Prepare a dilute solution of the compound (~0.1 mg/mL) in an appropriate solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

-

Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Analysis: Identify the [M+H]⁺ peak and use the instrument software to calculate the elemental composition based on the exact mass, comparing it to the theoretical value.

Infrared (IR) Spectroscopy

Core Directive: To identify key functional groups via their characteristic vibrational frequencies.

Expected Absorption Bands: The presence of both a lactam (cyclic amide) and an ester, as well as aromatic-like C=C bonds, will give a characteristic fingerprint.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Justification |

| ~1720-1740 | C=O Stretch | Ethyl Ester | Typical stretching frequency for an α,β-unsaturated ester carbonyl. |

| ~1650-1670 | C=O Stretch | Lactam (Amide) | The carbonyl of the 2-pyridone ring, a key structural feature. |

| ~1600-1620 | C=C Stretch | Dihydropyridine Ring | Stretching of the conjugated double bonds within the ring. |

| ~2900-3000 | C-H Stretch | sp³ C-H | Aliphatic C-H bonds from the N-methyl and ethyl groups. |

| ~3000-3100 | C-H Stretch | sp² C-H | Aromatic-like C-H bonds on the pyridone ring. |

| ~1100-1250 | C-O Stretch | Ester | Characteristic stretching of the ester C-O bond. |

Experimental Protocol: ATR-FTIR Analysis

-

Sample Prep: Place a small, solvent-free sample of the crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Acquisition: Apply pressure to ensure good contact. Collect a background spectrum of the clean ATR crystal.

-

Measurement: Collect the sample spectrum over a range of 4000-600 cm⁻¹.

-

Analysis: Identify and label the major peaks, correlating them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Core Directive: To provide the definitive, atom-by-atom connectivity map of the molecule. ¹H and ¹³C NMR are essential for structural elucidation.

Rationale for Predictions: The chemical shifts are predicted based on the electronic environment. Protons on the dihydropyridine ring are in the aromatic region but are influenced by the electron-withdrawing carbonyl groups and the nitrogen atom. The ethyl and N-methyl groups will appear in the aliphatic region.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J, Hz) | Justification |

| H-6 | ~7.5 - 7.7 | d (doublet) | 1H | J ≈ 7-8 Hz | Deshielded by adjacent ring nitrogen. Coupled to H-5. |

| H-5 | ~6.5 - 6.7 | d (doublet) | 1H | J ≈ 7-8 Hz | Coupled to H-6. |

| H-3 | ~6.8 - 7.0 | s (singlet) | 1H | - | Isolated vinyl proton, deshielded by adjacent C4-ester and C2-carbonyl. |

| -OCH₂ CH₃ | ~4.2 - 4.4 | q (quartet) | 2H | J ≈ 7 Hz | Methylene protons of the ethyl ester, deshielded by the oxygen. Coupled to the methyl protons. |

| N-CH₃ | ~3.5 - 3.7 | s (singlet) | 3H | - | Methyl group attached to the electron-withdrawing nitrogen of the lactam. |

| -OCH₂CH₃ | ~1.3 - 1.5 | t (triplet) | 3H | J ≈ 7 Hz | Methyl protons of the ethyl ester. Coupled to the methylene protons. |

Rationale for Predictions: Carbonyl carbons are the most deshielded and appear furthest downfield. Carbons attached to heteroatoms (N, O) are also downfield, followed by sp² carbons of the ring, and finally the sp³ carbons of the alkyl groups.

| Carbon Assignment | Predicted δ (ppm) | Justification |

| C =O (Ester) | ~165-168 | Ester carbonyl carbon. |

| C =O (Lactam) | ~160-163 | Amide/Lactam carbonyl carbon. |

| C -4 | ~145-150 | sp² carbon attached to the electron-withdrawing ester group. |

| C -6 | ~138-142 | sp² carbon adjacent to the ring nitrogen. |

| C -2 | ~130-135 | sp² carbon of the lactam, adjacent to nitrogen and the carbonyl. |

| C -5 | ~115-120 | Shielded sp² carbon of the ring. |

| C -3 | ~105-110 | Shielded sp² carbon of the ring. |

| -OC H₂CH₃ | ~60-65 | Methylene carbon of the ester, attached to oxygen. |

| N-C H₃ | ~35-40 | Methyl carbon attached to the ring nitrogen. |

| -OCH₂C H₃ | ~14-16 | Terminal methyl carbon of the ethyl ester. |

Experimental Protocol: NMR Spectroscopy

-

Sample Prep: Dissolve 5-10 mg of the pure compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Acquisition: Acquire ¹H, ¹³C{¹H}, and optionally 2D COSY and HSQC spectra on a 400 MHz or higher field NMR spectrometer.

-

Processing: Process the data (Fourier transform, phase correction, baseline correction).

-

Analysis: Integrate the ¹H spectrum, assign peaks based on chemical shift, multiplicity, and integration. Assign the ¹³C spectrum. Use 2D NMR to confirm assignments where necessary (COSY for ¹H-¹H correlations, HSQC for direct ¹H-¹³C correlations).

Conclusion

The comprehensive characterization of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate requires a synergistic application of chromatographic purification and multiple spectroscopic techniques. By following the detailed workflows for synthesis, purification, and analysis via Mass Spectrometry, IR, and NMR spectroscopy, a researcher can establish the identity, purity, and unequivocal structure of the molecule. This foundational dataset is the prerequisite for any subsequent investigation, from exploring its potential as a scaffold in medicinal chemistry to studying its unique chemical reactivity. The principles and protocols outlined in this guide provide a self-validating system to ensure data integrity and scientific rigor.

References

-

Hurtado-Rodríguez, D., et al. (2023). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

-

The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film.... [Link]

-

Supporting Information. Catalytic Synthesis of 3,4-dihydropyrimidin-2(1H)-ones/thiones. [Link]

-

ResearchGate. Pyridones in drug discovery: Recent advances. [Link]

-

Diva Portal. Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. [Link]

-

Hurtado-Rodríguez, D., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]

-

Oriental Journal of Chemistry. (2017). Spectral Characterization and Vibrational Assignments.... [Link]

-

Frontiers in Chemistry. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. [Link]

-

Chemspace. Methyl 1-ethyl-2-oxo-1,2-dihydropyridine-4-carboxylate. [Link]

-

Ukrainets, I. V., et al. (2005). Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. Chemistry of Heterocyclic Compounds. [Link]

-

The Royal Society of Chemistry. (2024). Supplementary Information - Aqueous solution of biogenic carboxylic acids.... [Link]

-

PubChem. Ethyl 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate. [Link]

Sources

- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]

- 5. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 98996-29-3 [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. Ethyl 6-methyl-3-nitro-2-oxo-1,2-dihydropyridine-4-carboxylate | C9H10N2O5 | CID 279252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

A Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. In the absence of direct experimental spectra in publicly available databases, this document presents a detailed, predicted ¹³C NMR spectrum. The predictions are grounded in foundational NMR principles and supported by comparative analysis of empirical data from structurally analogous compounds, including 1-methyl-2-pyridone and various ethyl carboxylate-substituted pyridines. This guide is designed to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering a robust framework for the structural elucidation and quality control of this and related heterocyclic compounds. A detailed, field-proven experimental protocol for the acquisition of high-quality ¹³C NMR spectra for this class of molecules is also provided.

Introduction: The Role of ¹³C NMR in the Structural Analysis of Substituted Pyridinones

Substituted 2-pyridones are a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The precise structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their purity and identity. ¹³C NMR spectroscopy is an indispensable tool in this regard, providing a detailed fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a distinct electronic environment gives rise to a specific resonance signal, the chemical shift of which is highly sensitive to the surrounding atomic and electronic structure.

For a molecule such as Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, ¹³C NMR spectroscopy allows for the unambiguous confirmation of the pyridinone core, the N-methylation, the position and nature of the ethyl carboxylate substituent, and the overall substitution pattern. This guide will delve into the predicted chemical shifts for each carbon atom in the target molecule, explaining the rationale based on established substituent effects in pyridine and pyridinone systems.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate are summarized in Table 1. These predictions are based on an analysis of data from related compounds such as 1-methyl-2-pyridone[1] and ethyl nicotinate[2][3], as well as general principles of substituent effects on aromatic and heteroaromatic rings[4]. The numbering convention used for the assignments is illustrated in the molecular structure diagram below.

Molecular Structure and Numbering

Caption: Molecular structure and numbering scheme.

Table 1: Predicted ¹³C NMR Data for Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 (C=O) | 160.0 - 165.0 | The carbonyl carbon of the 2-pyridone ring is significantly deshielded. Data for 1-methyl-2-pyridone shows this peak around 160 ppm. |

| C3 | 105.0 - 110.0 | This carbon is ortho to the carbonyl group and meta to the ester, leading to significant shielding. |

| C4 | 140.0 - 145.0 | The ipso-carbon attached to the electron-withdrawing carboxylate group is expected to be deshielded. |

| C5 | 115.0 - 120.0 | This carbon is meta to the carbonyl and ortho to the ester, resulting in moderate shielding compared to C6. |

| C6 | 138.0 - 142.0 | Being adjacent to the nitrogen and in a conjugated system, this carbon is significantly deshielded. In 1-methyl-2-pyridone, it appears around 139 ppm. |

| C7 (N-CH₃) | 35.0 - 40.0 | Typical chemical shift for a methyl group attached to a nitrogen atom in a heteroaromatic system. |

| C8 (Ester C=O) | 164.0 - 168.0 | The carbonyl carbon of the ethyl ester group is expected in this region, consistent with data for ethyl nicotinate and general values for esters.[5] |

| C9 (O-CH₂) | 60.0 - 65.0 | The methylene carbon of the ethyl ester is deshielded by the adjacent oxygen atom.[5] |

| C10 (CH₃) | 13.0 - 16.0 | The terminal methyl group of the ethyl ester is found in the typical upfield aliphatic region.[2] |

Scientific Rationale and Causality of Chemical Shifts

The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom, which is modulated by inductive and resonance effects of the various functional groups.

-

The 2-Oxo Group: The carbonyl group at the C2 position is strongly electron-withdrawing through both induction and resonance. This leads to a significant deshielding of the C2 carbon itself, placing its resonance in the far downfield region typical for amide-like carbonyls. It also influences the electron density around the ring, contributing to the shielding of the C3 and C5 positions.

-

The N-Methyl Group: The methyl group on the nitrogen atom (C7) has a relatively small electronic effect on the ring compared to the other substituents. Its own chemical shift is characteristic of an N-methyl group in such a ring system.

-

The 4-Ethyl Carboxylate Group: This is a key substituent influencing the chemical shifts of the pyridinone ring. The ester carbonyl (C8) is electron-withdrawing, causing a notable deshielding of the directly attached C4 carbon (ipso-effect). The carbons of the ethyl group (C9 and C10) have characteristic shifts determined by their proximity to the electronegative oxygen atom.

The interplay of these substituent effects results in the predicted spectrum. For instance, the significant upfield shift of C3 is a combined result of being beta to the ring nitrogen and ortho to the electron-withdrawing carbonyl group. Conversely, C6 is deshielded due to its position adjacent to the electronegative nitrogen atom.

Experimental Protocol for ¹³C NMR Spectrum Acquisition

This section provides a robust, self-validating protocol for obtaining a high-quality ¹³C NMR spectrum of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.

I. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities. This can be verified by ¹H NMR and/or LC-MS.

-

Weighing: Accurately weigh 20-30 mg of the compound into a clean, dry vial.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound. Add approximately 0.7 mL of CDCl₃ containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz NMR spectrometer.[6]

-

Instrument Tuning: Tune and match the probe for the ¹³C frequency (approximately 101 MHz for a 400 MHz spectrometer).

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on a Bruker instrument).

-

Spectral Width: 240 ppm (centered around 120 ppm).

-

Acquisition Time: Approximately 1.0-1.5 seconds.

-

Relaxation Delay (d1): 2.0 seconds. A longer delay may be necessary for quaternary carbons if quantitative analysis is required.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Temperature: 298 K (25 °C).

-

III. Data Processing

-

Fourier Transformation: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) and perform a Fourier transformation.

-

Phasing: Manually phase the spectrum to obtain pure absorption lineshapes.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum by setting the TMS signal to 0.0 ppm. If TMS is not present, the CDCl₃ solvent peak can be referenced to 77.16 ppm.

-

Peak Picking and Integration: Identify all peaks and record their chemical shifts.

Visualization of the Experimental Workflow

The logical flow of the experimental protocol can be visualized as follows:

Caption: Experimental workflow for ¹³C NMR analysis.

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹³C NMR spectrum of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, grounded in established principles and comparative data. The provided chemical shift assignments and the detailed experimental protocol offer a robust framework for researchers engaged in the synthesis and characterization of this and related pyridinone derivatives. Adherence to the outlined experimental procedures will ensure the acquisition of high-quality, reproducible data, facilitating confident structural elucidation and furthering research in the fields of medicinal and materials chemistry.

References

-

Testbook. (n.d.). The correct match of 13C NMR chemical shift values (δ ppm) for pyridine is C2: 150; C3: 124; C4: 136. Retrieved from Testbook.com. [Link]

-

Gable, K. (2022). 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Preprints.org. (n.d.). Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: 75MHz). [Link]

-

PubChem. (n.d.). Ethyl Nicotinate. National Center for Biotechnology Information. [Link]

-

University of California, Davis. (n.d.). 13C NMR Chemical Shift Table. [Link]

-

Eichhorn, E., et al. (2023). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II) complexes with isonicotinate. Journal of the Serbian Chemical Society, 88(12), 1335–1354. [Link]

-

Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Kolehmainen, E., et al. (2005). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(1), 1-11. [Link]

-

Human Metabolome Database. (n.d.). 2-Methylpyridine 13C NMR Spectrum. [Link]

-

Perjési, P., & Gábor, R. (2000). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Molecules, 5(6), 725-734. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

G.F., P., & G., C. (1977). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Gazzetta Chimica Italiana, 107. [Link]

-

Aisen, P. S., et al. (2018). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. European Journal of Medicinal Chemistry, 157, 114-128. [Link]

-

Defense Technical Information Center. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Human Metabolome Database. (n.d.). Nicotinic acid 13C NMR Spectrum. [Link]

Sources

- 1. 1-Methyl-2-pyridone(694-85-9) 13C NMR spectrum [chemicalbook.com]

- 2. Ethyl Nicotinate | C8H9NO2 | CID 69188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethyl nicotinate(614-18-6) 13C NMR spectrum [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

"IR spectroscopy of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate"

An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

Abstract

Infrared (IR) spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation of organic molecules. By probing the vibrational modes of molecular bonds, it provides a unique spectroscopic fingerprint indicative of the functional groups present. This guide offers a comprehensive examination of the IR spectroscopy of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a substituted pyridinone derivative. As a Senior Application Scientist, this document is structured to provide not just data, but a foundational understanding of the spectral features, explaining the causal relationships between molecular structure and vibrational behavior. We will delve into the theoretical underpinnings, predictive analysis of absorption bands, a robust experimental protocol for data acquisition, and a detailed interpretation of the resulting spectrum.

Theoretical Framework: The Molecule and the Method

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a multifunctional heterocyclic compound. Its structure incorporates a 2-pyridone ring system, which is a cyclic amide (or lactam), an ethyl ester, and an N-methyl substituent. Each of these moieties possesses characteristic vibrational modes that are IR-active.

The fundamental principle of IR spectroscopy is that a molecule absorbs infrared radiation at frequencies corresponding to its natural modes of vibration, provided that the vibration induces a change in the molecule's dipole moment.[1] The relationship between vibrational frequency (ν), the force constant of the bond (k), and the reduced mass (µ) of the atoms involved is described by Hooke's Law, providing a basis for predicting spectral features.[1]

The spectrum is typically divided into two main regions:

-

Functional Group Region (4000–1500 cm⁻¹): This region contains characteristic stretching vibrations for most functional groups, such as C=O, C-H, and C=C bonds.[2]

-

Fingerprint Region (below 1500 cm⁻¹): This area is rich with complex vibrations, including bending and skeletal modes, that are unique to the molecule as a whole.[2][3]

Structural Analysis and Predicted Vibrational Modes

A detailed analysis of the molecule's structure allows for the prediction of its key IR absorption bands. The electronic environment of each functional group—influenced by resonance and inductive effects—plays a critical role in determining the precise wavenumber of its absorption.

The Carbonyl (C=O) Stretching Region: A Tale of Two Carbonyls

This molecule features two distinct carbonyl groups, and their differentiation is a primary objective of IR analysis.

-

Amide C=O (Pyridone Ring): The 2-oxo group forms a six-membered lactam. The C=O stretching frequency in amides is significantly influenced by resonance. The lone pair of electrons on the adjacent nitrogen atom delocalizes into the carbonyl group, imparting more single-bond character to the C=O bond. This weakens the bond, lowering its force constant and thus its stretching frequency compared to a simple ketone. For six-membered lactams, this absorption is typically observed around 1670 ± 10 cm⁻¹ .[4]

-

Ester C=O (Carboxylate): The ethyl carboxylate group's carbonyl stretch is governed by two competing electronic effects. The resonance effect from the alkoxy oxygen is weaker than in an amide, while a strong electron-withdrawing inductive effect from the same oxygen atom strengthens the C=O bond.[5] This results in a higher stretching frequency, typically in the 1750–1735 cm⁻¹ range for saturated esters.[6] However, in this molecule, the ester is conjugated with the C=C double bond of the dihydropyridine ring. This conjugation lowers the frequency, and a strong absorption is predicted in the 1730–1715 cm⁻¹ region.[6][7]

C=C and C-N Ring Vibrations

The dihydropyridine ring contains conjugated double bonds. The stretching vibrations of these C=C bonds are expected to produce one or more strong to medium intensity bands in the 1650–1550 cm⁻¹ region. These are often coupled with C-N stretching modes from within the heterocyclic ring.

C-H Stretching Vibrations

The region from 3100 to 2800 cm⁻¹ provides clear information about the types of carbon-hydrogen bonds present.

-

Vinylic C-H Stretch: The C-H bonds on the double-bonded carbons of the ring will absorb just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range with weak to medium intensity.

-

Aliphatic C-H Stretch: The sp³-hybridized C-H bonds of the N-methyl and the ethyl groups will exhibit multiple strong absorptions just below 3000 cm⁻¹, generally in the 2980–2850 cm⁻¹ range.

C-O Stretching and C-H Bending in the Fingerprint Region

The fingerprint region below 1500 cm⁻¹ will contain a wealth of structural information.

-

Ester C-O Stretches: Esters display two characteristic C-O stretching bands. The asymmetric C-C(=O)-O stretch is a strong band expected between 1300–1250 cm⁻¹ .[6] The symmetric O-C-C stretch from the ethyl group will appear as a strong band around 1100 cm⁻¹ .

-

C-H Bending: Aliphatic C-H bending (scissoring, rocking) vibrations for the methyl and methylene groups will appear in the 1470–1370 cm⁻¹ range. Out-of-plane C-H bending from the ring's vinylic hydrogens can also be found at lower wavenumbers.

The logical relationship between the molecule's structure and its primary vibrational modes is visualized below.

Caption: Key functional groups and their predicted IR vibrational modes.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Accurate and reproducible IR spectra are contingent on proper sample preparation and instrument operation.[8] Attenuated Total Reflectance (ATR)-FTIR spectroscopy is the recommended method due to its simplicity, speed, and minimal sample requirement.

Instrumentation and Setup

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR crystal.

-

Wavenumber Range: 4000–400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Scans: A minimum of 16 scans for both background and sample spectra to ensure a high signal-to-noise ratio.

Step-by-Step Workflow

-

Crystal Cleaning: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

-

Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical self-validating step that accounts for atmospheric H₂O and CO₂ absorptions, as well as any intrinsic instrumental signals.

-

Sample Application: Place a small amount of the solid Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate powder onto the center of the ATR crystal.

-

Pressure Application: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background scan.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Post-Measurement Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal surface thoroughly as described in Step 1.

The following diagram illustrates the standard workflow for ATR-FTIR analysis.

Caption: Standard operating procedure for ATR-FTIR spectroscopy.

Spectral Interpretation: A Predictive Analysis

The resulting IR spectrum should be analyzed systematically, starting from the functional group region and moving to the fingerprint region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100–3000 | C-H Stretch | Vinylic (Ring) | Medium-Weak |

| 2980–2850 | C-H Stretch | Aliphatic (N-CH₃, -CH₂CH₃) | Strong |

| ~1720 | C=O Stretch | Ester (Conjugated) | Very Strong |

| ~1670 | C=O Stretch | Amide (Lactam) | Very Strong |

| 1650–1550 | C=C Stretch | Ring Alkene | Strong-Medium |

| 1470–1370 | C-H Bend | Aliphatic | Medium |

| 1300–1250 | C-O Stretch | Ester (asymmetric) | Strong |

| ~1100 | C-O Stretch | Ester (symmetric) | Strong |

Key Interpretive Points:

-

The most prominent features will be the two intense carbonyl absorptions. The higher frequency band (~1720 cm⁻¹) is definitively assigned to the ester, while the lower frequency band (~1670 cm⁻¹) corresponds to the pyridone's amide carbonyl.[4][6]

-

The presence of sharp bands both above and below 3000 cm⁻¹ confirms the existence of both sp² (vinylic) and sp³ (aliphatic) C-H bonds, respectively.

-

Strong, sharp absorptions in the 1300-1100 cm⁻¹ range are highly characteristic of the ester's C-O linkages and serve as secondary confirmation of this functional group.[6]

Conclusion

Infrared spectroscopy provides a rapid and powerful method for the structural verification of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. The key diagnostic features are the two well-resolved and intense carbonyl stretching bands, which allow for the unambiguous identification of the ester (~1720 cm⁻¹) and amide (~1670 cm⁻¹) moieties. Further confirmation is provided by characteristic absorptions from vinylic and aliphatic C-H stretches, C=C ring stretches, and strong C-O stretches in the fingerprint region. The methodologies and predictive analyses outlined in this guide provide researchers and drug development professionals with a robust framework for interpreting the IR spectrum of this compound and related heterocyclic systems, ensuring high confidence in structural assignments.

References

-

Overview infrared spectra of 2-pyridone·(H 2 O) n , n = 1−4, in the... - ResearchGate. Available at: [Link]

-

Infrared spectra of 2-pyridone - Canadian Science Publishing. Available at: [Link]

-

CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS - Canadian Science Publishing. Available at: [Link]

-

2(1H)-Pyridinone - NIST WebBook. Available at: [Link]

-

A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation - SciELO México. Available at: [Link]

-

S 0 state normal modes of 2-pyridone calculated at the B3LYP/ 6-311+ +... - ResearchGate. Available at: [Link]

-

Assignment of the vibrational spectra of 2(1H)-pyridinone (2-pyridone) in the solid state, and in solution as centrosymmetrical dimer... - Spectrochimica Acta Part A: Molecular Spectroscopy. Available at: [Link]

-

Carbonyl compounds - IR spectroscopy. Available at: [Link]

-

Disentangling the Complex Vibrational Spectra of Hydrogen-Bonded Clusters of 2-Pyridone with Ab Initio Structural Search and Anharmonic Analysis - PubMed. Available at: [Link]

-

Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. Available at: [Link]

-

12.7: Interpreting Infrared Spectra - Chemistry LibreTexts. Available at: [Link]

-

12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 - NC State University Libraries. Available at: [Link]

-

I.R Spectrum of Heterocyclic Compound {7} | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. Available at: [Link]

-

Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog. Available at: [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available at: [Link]

-

The Carbonyl Group, Part I: Introduction - Spectroscopy Online. Available at: [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. 12.7 Interpreting Infrared Spectra – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.pg.edu.pl [chem.pg.edu.pl]

- 5. Why is the carbonyl IR stretch in an ester higher than in a ketone? - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. spcmc.ac.in [spcmc.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

"mass spectrometry of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate"

An In-depth Technical Guide to the Mass Spectrometry of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a heterocyclic compound of significant interest in organic synthesis and pharmaceutical development.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to deliver a deep, mechanistic understanding of the ionization and fragmentation processes inherent to this molecule. We will explore the causality behind experimental design, from sample preparation to the selection of ionization techniques, and provide a detailed interpretation of the resulting mass spectra. This guide is structured to serve as a practical and authoritative resource, incorporating detailed protocols, data visualization, and a robust framework for predicting and identifying fragmentation pathways, thereby empowering researchers to confidently characterize this compound and its derivatives.

Introduction: The Analytical Imperative

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate (C₉H₁₁NO₃, Mol. Wt.: 181.19 g/mol ) is a key building block in the synthesis of complex heterocyclic molecules.[1] Its pyridone core is a privileged scaffold in medicinal chemistry, appearing in various compounds with potential therapeutic applications.[1][2] Accurate structural confirmation and purity assessment are paramount in the drug development pipeline, making mass spectrometry (MS) an indispensable analytical tool. This guide focuses on elucidating the mass spectrometric signature of this compound, providing a foundational reference for its identification in complex matrices, reaction monitoring, and metabolite identification studies.

Physicochemical Context and Molecular Structure

A thorough understanding of the molecule's structure is a prerequisite for interpreting its mass spectrum.

-

Molecular Formula: C₉H₁₁NO₃

-

CAS Number: 98996-29-3[3]

-

Monoisotopic Mass: 181.0739 Da

-

Structure: The molecule features a dihydropyridine ring, which is an aromatic-like system, N-alkylated with a methyl group. It contains two key functional groups that dictate its fragmentation behavior: a cyclic amide (lactam) and an ethyl ester.

The presence of the basic nitrogen atom on the ring and the oxygen atoms of the carbonyl groups makes the molecule readily susceptible to protonation, favoring analysis by positive-mode Electrospray Ionization (ESI).

Core Principles: Ionization & Fragmentation

The choice of ionization technique profoundly impacts the resulting mass spectrum. For this molecule, both "soft" and "hard" ionization methods provide complementary information.

-

Electrospray Ionization (ESI): As a soft ionization technique, ESI is ideal for determining the molecular weight of thermally labile compounds.[4] It typically generates even-electron ions, most commonly the protonated molecule [M+H]⁺, with minimal in-source fragmentation.[4] This provides an unambiguous determination of the molecular mass. Tandem mass spectrometry (MS/MS) is then required to induce and analyze fragmentation.[4]

-

Electron Ionization (EI): EI is a hard ionization technique that bombards the molecule with high-energy electrons, leading to the formation of an odd-electron molecular ion (M⁺•) and extensive, reproducible fragmentation.[5][6] While the molecular ion peak may be weak or absent, the resulting fragmentation pattern is highly specific and serves as a structural fingerprint.[5][7]

Experimental Protocol: ESI-MS/MS Analysis

This protocol describes a self-validating workflow for acquiring high-resolution mass spectral data using a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.

4.1. Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate in HPLC-grade methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture appropriate for the chromatographic method (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Rationale: Formic acid acts as a proton source, promoting the formation of [M+H]⁺ ions for positive mode analysis.

4.2. Instrumentation and Data Acquisition

-

System: A high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF LC/MS) coupled with a liquid chromatography (LC) system.

-

Ionization Source: ESI operated in positive ion mode.

-

MS Parameters:

-

Capillary Voltage: 3500 V

-

Nozzle Voltage: 500 V

-

Gas Temperature: 325 °C

-

Drying Gas Flow: 8 L/min

-

Nebulizer Pressure: 35 psig

-

Sheath Gas Temperature: 350 °C

-

Sheath Gas Flow: 11 L/min

-

-

MS1 Acquisition (Full Scan):

-

Mass Range: 50 - 300 m/z

-

Acquisition Rate: 2 spectra/s

-

Purpose: To detect the protonated molecular ion [M+H]⁺ at m/z 182.0761.

-

-

MS/MS Acquisition (Tandem MS):

-

Precursor Ion: Isolate the [M+H]⁺ ion (m/z 182.08).

-

Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 40 eV). Rationale: Using a range of collision energies ensures the capture of both low-energy (primary) and high-energy (secondary) fragment ions, providing a more complete structural picture.

-

Collision Gas: Nitrogen.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow from sample introduction to data analysis.

Caption: High-level workflow for MS/MS analysis.

Interpretation of Mass Spectra & Fragmentation Pathways

The fragmentation of the protonated molecule ([M+H]⁺, m/z 182.08) is driven by the molecule's inherent chemical structure, primarily the labile ethyl ester group. The pyridone ring itself is relatively stable.[8][9]

Key Predicted Fragmentation Pathways:

-

Loss of Ethylene (C₂H₄): This is a classic McLafferty-type rearrangement for ethyl esters, where a gamma-hydrogen is transferred to the carbonyl oxygen, leading to the neutral loss of ethylene (28.03 Da).[8] This pathway is often highly favorable and results in a prominent peak.

-

[M+H]⁺ (m/z 182.08) → [M+H - C₂H₄]⁺ (m/z 154.05) + C₂H₄

-

-

Loss of Ethanol (C₂H₅OH): Cleavage of the ester C-O bond can result in the loss of a neutral ethanol molecule (46.04 Da).

-

[M+H]⁺ (m/z 182.08) → [M+H - C₂H₅OH]⁺ (m/z 136.04) + C₂H₅OH

-

-

Loss of Ethoxy Radical (•OC₂H₅) followed by CO: While more typical in EI-MS, cleavage of the ester can lead to the formation of an acylium ion. In ESI-MS/MS, this might occur via loss of ethanol followed by loss of CO.

-

[M+H - C₂H₅OH]⁺ (m/z 136.04) → [M+H - C₂H₅OH - CO]⁺ (m/z 108.06) + CO

-

-

Decarboxylation (Loss of CO₂): The carboxylic acid resulting from the loss of ethylene (m/z 154.05) can subsequently lose carbon dioxide (44.00 Da).

-

[m/z 154.05]⁺ → [m/z 154.05 - CO₂]⁺ (m/z 110.07) + CO₂

-

Visualization of Fragmentation Pathway

The relationships between the precursor ion and its major product ions are depicted below.

Caption: Proposed ESI-MS/MS fragmentation pathway.

Summary of Mass Spectral Data

The following table summarizes the key ions expected in the positive-ion ESI mass spectrum of the target compound.

| Calculated m/z | Proposed Ion Formula | Proposed Neutral Loss | Fragmentation Mechanism Notes |

| 182.0761 | [C₉H₁₂NO₃]⁺ | - | Protonated Molecular Ion [M+H]⁺ |

| 154.0499 | [C₇H₈NO₃]⁺ | C₂H₄ | McLafferty rearrangement of the ethyl ester. Expected to be a major fragment. |

| 136.0393 | [C₇H₆NO₂]⁺ | C₂H₅OH | Neutral loss of ethanol from the protonated molecule. |

| 110.0706 | [C₆H₈NO]⁺ | C₂H₄, CO₂ | Subsequent loss of CO₂ from the m/z 154 fragment. |

| 108.0549 | [C₆H₆N]⁺ | C₂H₅OH, CO | Subsequent loss of carbon monoxide from the m/z 136 fragment. |

Conclusion

The mass spectrometric analysis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is characterized by predictable fragmentation pathways dominated by rearrangements and neutral losses from the ethyl ester substituent. By employing high-resolution ESI-MS/MS, researchers can obtain a wealth of structural information. The protonated molecular ion is readily observed at m/z 182.08, and its collision-induced dissociation yields characteristic product ions at m/z 154.05 (loss of ethylene) and m/z 136.04 (loss of ethanol). Understanding these fragmentation routes provides a robust and reliable method for the structural confirmation and analysis of this important heterocyclic building block in various scientific applications.

References

- BenchChem. (n.d.). Spectroscopic data for 2(1H)-Pyridinone, 3,6-dimethyl- (NMR, IR, Mass Spec).

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

-

The Journal of Organic Chemistry. (n.d.). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. NIST WebBook. Retrieved from [Link]

-

Kovács, G., et al. (n.d.). Synthesis and MS Analysis of Thiazolium and Pyridinium Derivatives of Peptide Nucleic Acids (PNAs) and Peptides. ResearchGate. Retrieved from [Link]

-

Poad, B. L. J., et al. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. National Institutes of Health. Retrieved from [Link]

-

Kertész, V. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Semantic Scholar. Retrieved from [Link]

-

ResearchGate. (n.d.). Fragmentation of Organic Ions and Interpretation of EI Mass Spectra. Retrieved from [Link]

-

MySkinRecipes. (n.d.). Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

- 1. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | 98996-29-3 [sigmaaldrich.cn]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

"physical and chemical properties of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate, a substituted pyridinone derivative, represents a scaffold of significant interest in contemporary medicinal chemistry and synthetic organic chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, established synthetic methodologies, characteristic reactivity, and potential applications within the pharmaceutical landscape. The document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutic agents, offering insights into the manipulation and utilization of this versatile heterocyclic building block.

Molecular Structure and Physicochemical Properties

Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a heterocyclic compound featuring a dihydropyridine core, distinguished by a methyl group at the nitrogen atom (N-1), a carbonyl group at the C-2 position, and an ethyl carboxylate substituent at the C-4 position.

Chemical Structure:

Caption: Molecular Structure of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 98996-29-3 | |

| Molecular Formula | C₉H₁₁NO₃ | |

| Molecular Weight | 181.19 g/mol | [1] |

| IUPAC Name | Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate | |

| Physical Form | Solid | |

| Purity | ≥ 98% (Commercially available) | |

| Storage Temperature | 4°C | |

| Boiling Point (Predicted) | 371.5 ± 37.0 °C at 760 mmHg | [1] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | [1] |

| Flash Point (Predicted) | 178.5 ± 26.5 °C | [1] |

Synthesis and Purification

The synthesis of Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be approached through several established routes for N-alkylated 2-pyridones. High regioselectivity for N-alkylation over the isomeric O-alkylation is a key consideration in the synthetic design.

Conceptual Synthetic Workflow:

Caption: Generalized synthetic workflow.

Experimental Protocol: N-Alkylation of a 2-Pyridone Precursor

This protocol is a generalized procedure based on common methods for the N-alkylation of 2-pyridone systems.[2][3]

-

Reaction Setup: To a solution of the corresponding 2-pyridone precursor (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or acetonitrile, add a base (1.1-1.5 equivalents). Common bases for this reaction include potassium carbonate or cesium carbonate.

-

Addition of Alkylating Agent: Add the methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70°C) and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Ethyl 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylate. Recrystallization from a suitable solvent system can be performed for further purification.[4]

Spectroscopic Characterization